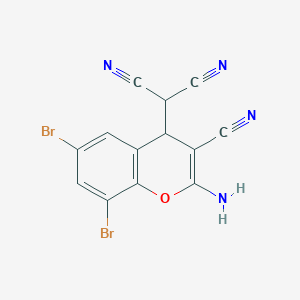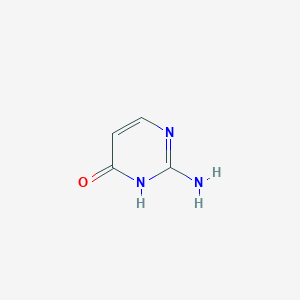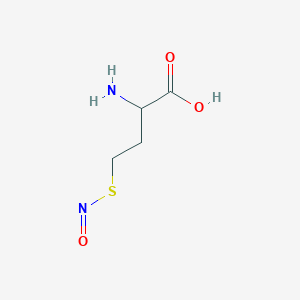
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is a complex organic compound with the molecular formula C₁₃H₆Br₂N₄O. It is characterized by the presence of bromine atoms, a cyano group, and a chromenyl moiety.
Preparation Methods
The synthesis of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 2-amino-6,8-dibromo-3-cyano-4H-chromen-4-one and malononitrile in the presence of a base can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromenyl structure .
Mechanism of Action
The mechanism of action of 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other chromenyl derivatives with different substituents. For example:
- 2-(2-amino-6,8-dichloro-3-cyano-4H-chromen-4-yl)malononitrile
- 2-(2-amino-6,8-difluoro-3-cyano-4H-chromen-4-yl)malononitrile Compared to these compounds, 2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)malononitrile is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
2-(2-amino-6,8-dibromo-3-cyano-4H-chromen-4-yl)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2N4O/c14-7-1-8-11(6(3-16)4-17)9(5-18)13(19)20-12(8)10(15)2-7/h1-2,6,11H,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCYCRDGBNCMSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=C(O2)N)C#N)C(C#N)C#N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380520 |
Source


|
| Record name | (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-96-6 |
Source


|
| Record name | (2-Amino-6,8-dibromo-3-cyano-4H-1-benzopyran-4-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)







![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)

